

(3-Chloro-benzoylamino)-acetic Acid: A Technical Safety and Toxicity Profile

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Compound of Interest

Compound Name: (3-Chloro-benzoylamino)-acetic acid

Cat. No.: B041228

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Abstract

This technical guide provides a comprehensive overview of the available safety and toxicity information for **(3-Chloro-benzoylamino)-acetic acid**, also known as m-Chlorohippuric acid (CAS No. 57728-59-3). Direct toxicological data for this specific compound is limited in publicly available literature. However, a critical aspect of its safety profile is its identity as a human metabolite of the widely prescribed antidepressant and smoking cessation aid, Bupropion. Consequently, this document synthesizes information on the chemistry and observed biological context of **(3-Chloro-benzoylamino)-acetic acid** with the extensive toxicological data available for its parent compound, Bupropion. This approach provides a robust, albeit indirect, assessment of its potential safety and toxicity. All quantitative data is presented in structured tables, and relevant pathways and workflows are visualized using diagrams.

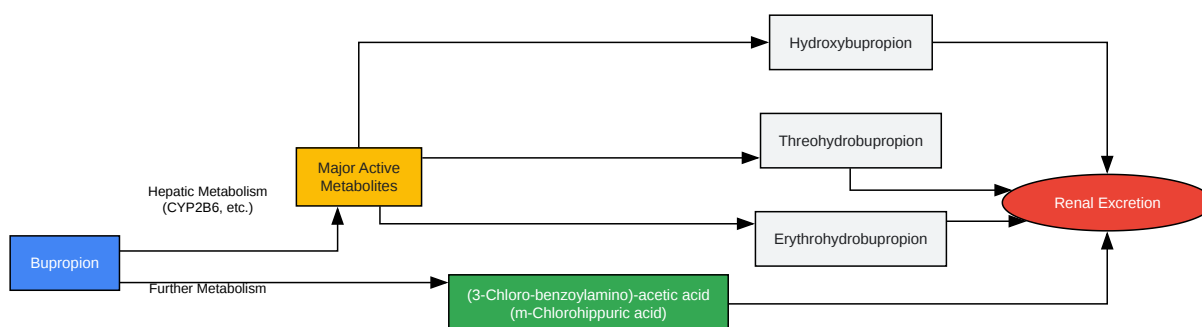
Chemical Identity and Properties

(3-Chloro-benzoylamino)-acetic acid is a derivative of glycine and a member of the hippuric acid family. Its fundamental chemical properties are summarized below.

Property	Value	Source
Chemical Name	(3-Chloro-benzoylamino)-acetic acid	Finetech Industry Limited
Synonym	m-Chlorohippuric acid	ChemicalBook[1]
CAS Number	57728-59-3	CymitQuimica[2]
Molecular Formula	C ₉ H ₈ ClNO ₃	CymitQuimica[2]
Molecular Weight	213.62 g/mol	CymitQuimica[2]
Physical Form	Solid	CymitQuimica[2]
Purity	Typically ≥98%	CymitQuimica[2]

Biological Significance: A Metabolite of Bupropion

(3-Chloro-benzoylamino)-acetic acid is a known metabolite of Bupropion, an atypical antidepressant and smoking cessation aid. Bupropion undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system, to form several active and inactive metabolites. The formation of m-Chlorohippuric acid is a result of the metabolic processing of Bupropion. Understanding this relationship is crucial for inferring the safety profile of **(3-Chloro-benzoylamino)-acetic acid**.



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Caption: Metabolic Pathway of Bupropion.

Toxicological Profile: Inferred from Bupropion Data

Due to the absence of direct toxicological studies on **(3-Chloro-benzoylamino)-acetic acid**, its safety profile is inferred from the extensive data available for the parent drug, Bupropion.

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have thoroughly evaluated the safety of Bupropion, which includes an assessment of its metabolites. The general conclusion is that the toxicity of the metabolites is not considered a separate risk from that of the parent drug under normal therapeutic use.

Acute Toxicity

No direct acute toxicity data (e.g., LD50) for **(3-Chloro-benzoylamino)-acetic acid** has been identified. The acute toxicity of Bupropion is well-documented, with the primary concern in overdose being seizures.

Parameter	Value	Species	Route	Source
Bupropion Seizure Incidence	Approx. 0.4% at doses up to 450 mg/day	Human	Oral	WELLBUTRIN FDA Label[3]

Genotoxicity and Carcinogenicity

Direct genotoxicity and carcinogenicity studies for **(3-Chloro-benzoylamino)-acetic acid** are not available. However, as part of the regulatory approval process for Bupropion, extensive testing was conducted on the parent compound, and the findings are considered to cover the potential risks of its metabolites.

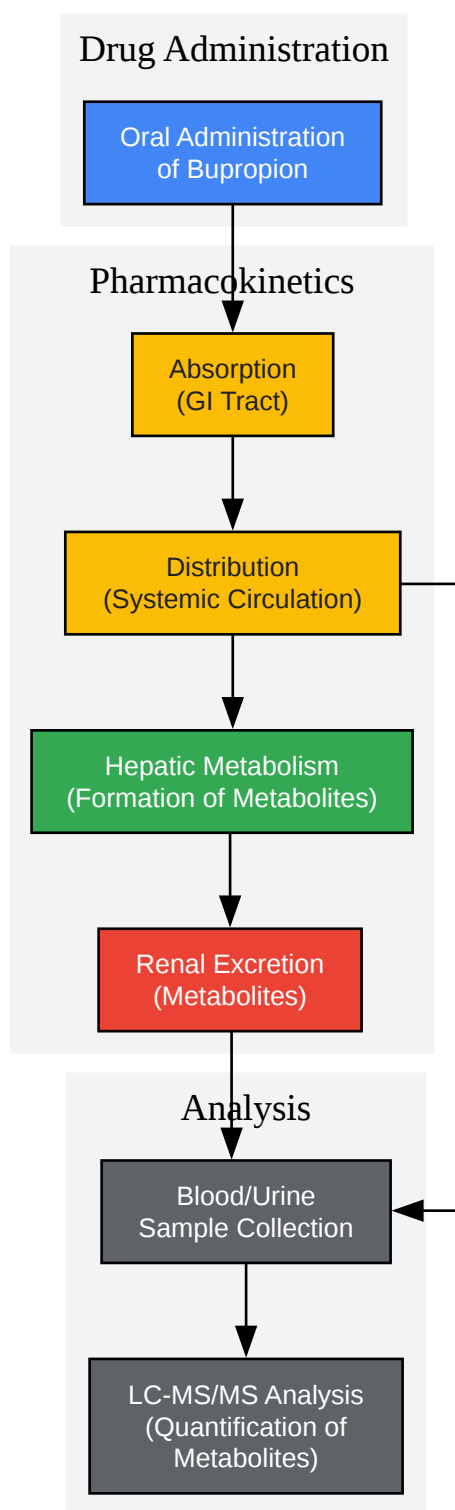
Study Type	Result for Bupropion	Conclusion	Source
Genotoxicity	Not genotoxic in a battery of in vitro and in vivo assays.	Considered not to pose a genotoxic risk.	FDA/EMA regulatory submissions
Carcinogenicity	No evidence of carcinogenicity in long-term rodent studies.	Considered not to be a carcinogen.	FDA/EMA regulatory submissions

Reproductive and Developmental Toxicity

Information on the reproductive and developmental toxicity of **(3-Chloro-benzoylamino)-acetic acid** is not directly available. The data for Bupropion indicates no evidence of impaired fertility or harm to the fetus in animal studies at clinically relevant doses.

Pharmacokinetics

While specific pharmacokinetic parameters for **(3-Chloro-benzoylamino)-acetic acid** are not detailed, its formation is a result of the metabolism of Bupropion. Bupropion is well-absorbed orally and is extensively metabolized in the liver. Its metabolites, including m-Chlorohippuric acid, are primarily excreted through the kidneys.



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Caption: General Pharmacokinetic Workflow.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity testing of **(3-Chloro-benzoylamino)-acetic acid** are not available in the public domain. The information presented in this guide is derived from the comprehensive non-clinical safety studies conducted for the approval of Bupropion. These studies would have followed standardized guidelines, such as those from the OECD and ICH, for assessing acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity.

General Protocol for Acute Oral Toxicity (Based on OECD Guideline 423):

- **Test Animals:** Typically rodents (e.g., rats or mice), nulliparous and non-pregnant females.
- **Housing and Feeding:** Animals are housed in standard conditions with ad libitum access to food and water.
- **Dose Administration:** The test substance is administered orally by gavage in a single dose.
- **Dose Levels:** A sequential dosing approach is used, starting with a dose expected to be toxic. Subsequent dosing depends on the outcome of the previous dose.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the observation period.
- **Data Analysis:** The LD50 is estimated based on the observed mortality at different dose levels.

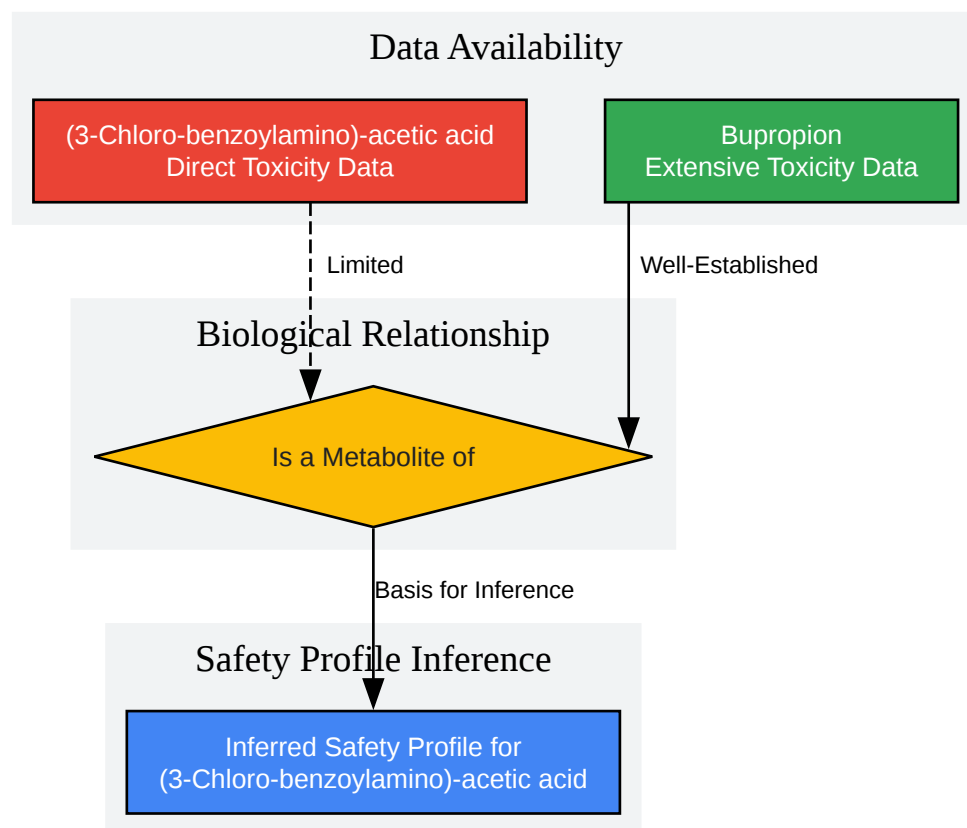
Conclusion and Recommendations

The available data on **(3-Chloro-benzoylamino)-acetic acid** is insufficient to perform a standalone safety and toxicity assessment. However, its identity as a metabolite of the well-characterized drug Bupropion provides a strong basis for inferring its toxicological profile. Based on the extensive safety data for Bupropion, **(3-Chloro-benzoylamino)-acetic acid** is

not expected to pose a significant toxicological risk under conditions of exposure relevant to the therapeutic use of its parent compound.

For researchers and drug development professionals working with **(3-Chloro-benzoylamino)-acetic acid**, it is recommended to:

- Handle the compound with standard laboratory precautions appropriate for a chemical of unknown toxicity.
- In the absence of direct data, use the toxicological profile of Bupropion as a conservative surrogate for initial risk assessments.
- If significant direct human exposure to **(3-Chloro-benzoylamino)-acetic acid** is anticipated, further toxicological studies would be warranted to establish its specific safety profile.



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Caption: Data Inference Logic.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute a formal safety assessment. All laboratory and research activities should be conducted in accordance with institutional and regulatory safety guidelines.

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- To cite this document: BenchChem. [(3-Chloro-benzoylamino)-acetic Acid: A Technical Safety and Toxicity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041228#3-chloro-benzoylamino-acetic-acid-safety-and-toxicity-profile]

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